molecular formula C9H9BrF2O B1474842 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene CAS No. 1695149-71-3

4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene

Cat. No.: B1474842
CAS No.: 1695149-71-3
M. Wt: 251.07 g/mol
InChI Key: XQYNXFHTIVHNGJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene is a useful research compound. Its molecular formula is C9H9BrF2O and its molecular weight is 251.07 g/mol. The purity is usually 95%.
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Biological Activity

4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene is an organic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure, characterized by the presence of a bromine atom and a difluoroethoxy group, enhances its potential biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrF2OC_9H_9BrF_2O. The compound features a bromine substituent at the para position relative to a difluoroethoxy group and a methyl group on the benzene ring. This configuration contributes to its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes. Its structural similarity to known inhibitors allows it to compete for binding sites, thereby modulating enzyme activity.
  • Receptor Binding : The difluoroethoxy group may enhance the compound's ability to penetrate cellular membranes, facilitating interactions with intracellular receptors.

The presence of the bromine atom allows for potential hydrogen bonding and van der Waals interactions, which can influence binding affinity and specificity.

Table 1: Biological Activity Overview

Activity Type Description References
Enzyme InhibitionInhibits CYP1A2 and CYP2C9 enzymes; potential implications in drug metabolism.
Anti-inflammatory PotentialInvestigated for anti-inflammatory properties in preclinical models.
Anticancer ActivityStudied as a potential anticancer agent due to structural similarities with known drugs.

Case Studies

Several studies have explored the biological implications of this compound:

  • Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibits CYP1A2 and CYP2C9 enzymes, which are crucial in drug metabolism. The inhibition could lead to altered pharmacokinetics of co-administered drugs.
    • Findings : The compound showed a significant reduction in enzyme activity at concentrations as low as 10 µM.
    • Implications : This inhibition could affect the efficacy and safety profiles of various therapeutic agents.
  • Anti-inflammatory Research : Another investigation assessed the anti-inflammatory properties of derivatives of this compound in murine models of inflammation.
    • Results : Treatment with the compound resulted in reduced levels of pro-inflammatory cytokines.
    • : This suggests potential therapeutic applications in inflammatory diseases.
  • Anticancer Screening : In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines.
    • Observations : The compound induced apoptosis in cancer cells at IC50 values ranging from 5 to 15 µM.
    • Future Directions : Further studies are warranted to elucidate its mechanism of action and therapeutic potential.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

Compound Name Key Features Biological Activity
4-Bromo-1-(difluoromethoxy)-2-methylbenzeneContains difluoromethoxy groupModerate enzyme inhibition
4-Bromo-1-(methoxy)-2-fluorobenzeneFluorine substituent enhances lipophilicityLimited anti-inflammatory effects
4-Bromo-3-(trifluoromethyl)benzeneTrifluoromethyl group increases metabolic stabilityNotable anticancer properties

Properties

IUPAC Name

4-bromo-2-(2,2-difluoroethoxy)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-6-2-3-7(10)4-8(6)13-5-9(11)12/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYNXFHTIVHNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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